2-(4-Isopropylphenyl)thiazolidine
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Overview
Description
2-(4-Isopropylphenyl)thiazolidine is a heterocyclic organic compound featuring a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)thiazolidine typically involves the reaction between 4-isopropylbenzaldehyde and cysteamine. The reaction proceeds through a condensation mechanism, forming the thiazolidine ring. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts, such as ortho-boronic acid modified benzaldehydes, can improve reaction kinetics and drive the reaction at neutral pH .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylphenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(4-Isopropylphenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby preventing the breakdown of proteins. The presence of the isopropylphenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Thiazolidine: The parent compound with a simpler structure.
Thiazolidinedione: Known for its antidiabetic properties.
Thiazole: Another heterocyclic compound with diverse biological activities.
Uniqueness: This structural modification distinguishes it from other thiazolidine derivatives and contributes to its unique biological and pharmacological properties .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
XRIHLVSNYUXWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NCCS2 |
Origin of Product |
United States |
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